Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate
Overview
Description
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a carboxylate ester group at the 4th position. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with oxidoreductases, a family of enzymes that catalyze oxidation-reduction reactions. These enzymes are crucial for maintaining cellular redox balance and are involved in various metabolic pathways . The compound’s bromine and hydroxyl groups allow it to form hydrogen bonds and halogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By interacting with redox-sensitive proteins, the compound can modulate gene expression and cellular metabolism . This modulation can lead to changes in the production of reactive oxygen species, impacting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them. For example, its interaction with oxidoreductases can lead to enzyme inhibition, resulting in altered redox states within the cell . Additionally, the compound’s ability to form hydrogen and halogen bonds allows it to interact with nucleic acids, potentially affecting gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C . Its stability may decrease over extended periods, leading to degradation products that could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of redox balance and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in redox states and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At very high doses, the compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with oxidoreductases and other enzymes involved in redox reactions . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Its interactions with cofactors such as nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) are also significant, as these cofactors play crucial roles in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form hydrogen and halogen bonds.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids. Its localization is crucial for its activity and function, as it needs to be in proximity to its target biomolecules to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method includes the reaction of 5-bromo-2-hydroxypyrimidine with methanol in the presence of a suitable catalyst to form the methyl ester . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkyl derivatives.
Ester Hydrolysis: Formation of 5-bromo-2-hydroxypyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Methyl 5-bromo-2-methylthio-pyrimidine-4-carboxylate: Similar structure but with a methylthio group instead of a hydroxyl group.
Methyl 5-bromopyridine-2-carboxylate: A pyridine derivative with a bromine atom and carboxylate ester group.
Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate: Contains a methoxyphenyl group, adding complexity to its structure.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.
Properties
IUPAC Name |
methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKGJRZBOYLEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652829 | |
Record name | Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71933-03-4 | |
Record name | Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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